molecular formula C17H11FN2O5S B15276964 (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate

(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate

Cat. No.: B15276964
M. Wt: 374.3 g/mol
InChI Key: JDIMUUXYSILPPU-APSNUPSMSA-N
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Description

(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-substituted benzo[b][1,4]thiazin ring, a nitrophenyl group, and an acetate ester. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate typically involves multiple steps. One common method starts with the preparation of the 6-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin intermediate. This intermediate is then reacted with a suitable aldehyde to form the corresponding (Z)-ylidene derivative. The final step involves the esterification of the ylidene derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing biological pathways and understanding enzyme-substrate relationships.

Medicine

In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are exploring its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoro-substituted benzo[b][1,4]thiazin ring and nitrophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is unique due to its combination of a fluoro-substituted benzo[b][1,4]thiazin ring and a nitrophenyl acetate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H11FN2O5S

Molecular Weight

374.3 g/mol

IUPAC Name

[4-[(Z)-(6-fluoro-3-oxo-4H-1,4-benzothiazin-2-ylidene)methyl]-2-nitrophenyl] acetate

InChI

InChI=1S/C17H11FN2O5S/c1-9(21)25-14-4-2-10(6-13(14)20(23)24)7-16-17(22)19-12-8-11(18)3-5-15(12)26-16/h2-8H,1H3,(H,19,22)/b16-7-

InChI Key

JDIMUUXYSILPPU-APSNUPSMSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NC3=C(S2)C=CC(=C3)F)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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